molecular formula C8H11FN2 B1328931 [2-(2-Fluoro-Phenyl)-Ethyl]-Hydrazine CAS No. 32607-85-5

[2-(2-Fluoro-Phenyl)-Ethyl]-Hydrazine

Cat. No.: B1328931
CAS No.: 32607-85-5
M. Wt: 154.18 g/mol
InChI Key: NCGQVGWZVYGGIS-UHFFFAOYSA-N
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Description

[2-(2-Fluorophenyl)ethyl]-Hydrazine is a fluorinated aromatic hydrazine derivative with the molecular formula C₈H₁₁FN₂ (base compound). Its sulfate salt (CAS 20942-45-4) has demonstrated antifertility effects in preclinical studies, where subcutaneous administration in mice during preimplantation (days 1–6 of gestation) significantly disrupted pregnancy . The compound’s structure combines a 2-fluorophenyl group with an ethyl-hydrazine moiety, which influences its physicochemical and biological properties.

Properties

IUPAC Name

2-(2-fluorophenyl)ethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2/c9-8-4-2-1-3-7(8)5-6-11-10/h1-4,11H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGQVGWZVYGGIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCNN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50186303
Record name Hydrazine, (2-fluorophenethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50186303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32607-85-5
Record name (2-Fluorophenethyl)hydrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032607855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrazine, (2-fluorophenethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50186303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-FLUOROPHENETHYL)HYDRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8MJG8P8KZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Fluoro-Phenyl)-Ethyl]-Hydrazine typically involves the reaction of 2-fluorophenylacetic acid with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the hydrazine derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(2-Fluoro-Phenyl)-Ethyl]-Hydrazine can undergo oxidation reactions to form corresponding azides or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced nitrogen-containing compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of azides or nitroso derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted hydrazine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: [2-(2-Fluoro-Phenyl)-Ethyl]-Hydrazine can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals.

Medicine:

    Antimicrobial Agents: this compound derivatives have shown potential as antimicrobial agents.

    Cancer Research: The compound is being investigated for its potential anticancer properties.

Industry:

    Materials Science: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [2-(2-Fluoro-Phenyl)-Ethyl]-Hydrazine involves its interaction with molecular targets such as enzymes or receptors. The fluoro-substituted phenyl ring enhances its binding affinity, while the hydrazine group can form covalent bonds with target molecules, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Hydrazine Derivatives

Structural Analogues: Positional Isomers and Substituent Variations

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Key Biological Activity/Application
[2-(2-Fluorophenyl)ethyl]-hydrazine C₈H₁₁FN₂ 154.19 (base) 2-Fluoro Antifertility (mice)
[2-(4-Fluorophenyl)ethyl]hydrazine HCl C₈H₁₂ClFN₂ 190.65 4-Fluoro Intermediate in drug synthesis
Phenethylhydrazine Dihydrochloride C₈H₁₂Cl₂N₂ 207.10 No fluorine Antidepressant (MAO inhibitor)
2-Fluorophenylhydrazine C₆H₆FN₂ 126.12 2-Fluoro, no ethyl Synthetic intermediate
Key Observations:
  • Fluorine Position : The 2-fluoro isomer ([2-(2-Fluorophenyl)ethyl]-hydrazine) exhibits unique biological activity compared to the 4-fluoro analogue. Fluorine’s electron-withdrawing effect at the ortho position may enhance steric hindrance or alter receptor binding .
  • Biological Activity: Phenethylhydrazine derivatives lacking fluorine (e.g., Phenelzine) are known monoamine oxidase inhibitors (MAOIs) used in depression treatment, highlighting how fluorine substitution redirects activity toward antifertility effects .
Key Observations:
  • Hydrazine Reactivity: The ethyl-hydrazine moiety is commonly introduced via hydrazinolysis of ethyl esters (e.g., ), a method applicable to fluorinated analogues.
  • Fluorine Stability : Fluorinated aromatic rings are stable under standard hydrazine reaction conditions, enabling efficient synthesis .
Antifertility vs. Neuroactive Effects :
  • [2-(2-Fluorophenyl)ethyl]-hydrazine’s antifertility mechanism may involve hormonal disruption or implantation interference, distinct from MAO inhibition seen in non-fluorinated phenethylhydrazines .
  • Toxicity Considerations : Hydrazine derivatives generally exhibit hepatotoxicity, but fluorination may mitigate this by altering metabolic pathways .
Comparative Bioactivity :
  • Pyridazinone-hydrazides () demonstrate antioxidant and receptor-binding properties, illustrating structural versatility in fluorinated hydrazines.

Biological Activity

[2-(2-Fluoro-Phenyl)-Ethyl]-Hydrazine, a compound characterized by its unique hydrazine group attached to an ethyl chain and a fluorinated phenyl group, has garnered attention in medicinal chemistry due to its potential biological activities. Its molecular formula and structural features suggest a promising avenue for research in pharmacology, particularly concerning its interactions with biological systems and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C8_{8}H10_{10}FN2_{2}
  • Structure :
    H2NN(C2H5)(C6H4F)\text{H}_2N-N(\text{C}_2\text{H}_5)(\text{C}_6\text{H}_4\text{F})

The presence of the fluorine atom is significant as it enhances both the biological activity and chemical reactivity of the compound, making it a candidate for various pharmacological studies.

Antidepressant Potential

One of the primary areas of investigation for this compound is its potential as an antidepressant . Research indicates that this compound may interact with the serotonin system in a manner similar to that of fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI). The rationale behind this hypothesis lies in its structural similarity to fluoxetine, suggesting that it might increase serotonin levels, thereby influencing mood regulation. However, detailed studies are required to elucidate its mechanism of action and efficacy in treating depression .

Antimicrobial Activity

Preliminary studies have indicated that derivatives of hydrazines, including this compound, exhibit antimicrobial properties. The compound has shown activity against various microorganisms, although specific data on its effectiveness against multidrug-resistant strains remain limited. Further investigations into its antimicrobial spectrum could provide insights into its potential applications in treating infections .

Synthesis and Reactivity

The synthesis of this compound typically involves several key steps:

  • Formation of Hydrazone : The initial step involves the reaction of appropriate aldehydes or ketones with hydrazine derivatives.
  • Fluorination : The introduction of the fluorine atom can be achieved through various fluorination techniques, enhancing the compound's reactivity.
  • Purification : The crude product is purified using methods such as column chromatography.

Synthetic Route Overview

StepReaction TypeReagentsConditions
1Hydrazone FormationAldehyde/Ketone + HydrazineReflux in ethanol
2FluorinationFluorinating AgentControlled environment
3PurificationSilica Gel Column ChromatographyElution with solvent mixture

Case Studies and Research Findings

Research findings on this compound are still emerging. Notable studies include:

  • Antidepressant-like Effects : A study comparing the effects of various hydrazine derivatives on behavioral models for depression demonstrated that compounds structurally related to this compound exhibited significant antidepressant-like effects in rodent models .
  • Antimicrobial Evaluation : A recent evaluation of hydrazine derivatives showed that certain compounds displayed promising antimicrobial activity against Gram-positive bacteria, suggesting potential therapeutic applications in infectious diseases .

Comparison with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2-FluorophenylhydrazineC7_{7}H8_{8}FN2_{2}Simple structure; primarily used as a reagent.
3-FluorophenethylhydrazineC8_{8}H10_{10}FN2_{2}Longer alkyl chain; different biological activities.
4-FluorophenylhydrazineC7_{7}H8_{8}FN2_{2}Similar properties but different substitution pattern.

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